(5-(ethylsulfonyl)pyriMidin-2-yl)MethanaMine hydrochloride
CAS No.: 1649454-82-9
Cat. No.: VC11708469
Molecular Formula: C7H12ClN3O2S
Molecular Weight: 237.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1649454-82-9 |
|---|---|
| Molecular Formula | C7H12ClN3O2S |
| Molecular Weight | 237.71 g/mol |
| IUPAC Name | (5-ethylsulfonylpyrimidin-2-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H11N3O2S.ClH/c1-2-13(11,12)6-4-9-7(3-8)10-5-6;/h4-5H,2-3,8H2,1H3;1H |
| Standard InChI Key | PBMMULUINNQSQJ-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=CN=C(N=C1)CN.Cl |
| Canonical SMILES | CCS(=O)(=O)C1=CN=C(N=C1)CN.Cl |
Introduction
(5-(Ethylsulfonyl)pyrimidin-2-yl)methanamine hydrochloride is a chemical compound with the CAS number 1649454-82-9. It is a derivative of pyrimidine, a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine but with nitrogen atoms at positions 1 and 3 of the six-membered ring. The compound is used in various chemical syntheses and has applications in pharmaceutical research.
Synthesis and Applications
The synthesis of (5-(ethylsulfonyl)pyrimidin-2-yl)methanamine hydrochloride typically involves the reaction of a pyrimidine derivative with ethylsulfonyl chloride and subsequent amination. This compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Synthesis Steps:
-
Starting Materials: Pyrimidine derivatives and ethylsulfonyl chloride.
-
Reaction Conditions: Typically involves nucleophilic substitution reactions under controlled conditions.
-
Product Isolation: Purification methods such as recrystallization or chromatography may be used.
Research Findings and Biological Activity
While specific biological activity data for (5-(ethylsulfonyl)pyrimidin-2-yl)methanamine hydrochloride is limited, pyrimidine derivatives are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The introduction of sulfonyl groups can enhance these properties by modifying the compound's pharmacokinetics and interaction with biological targets.
Biological Activity of Pyrimidine Derivatives:
-
Antiviral Activity: Some pyrimidine derivatives are used in antiviral therapies.
-
Anticancer Activity: Pyrimidines can interfere with DNA synthesis, making them potential anticancer agents.
-
Pharmacokinetic Properties: Sulfonyl groups can improve solubility and bioavailability.
Data Tables
Table 1: General Properties of (5-(Ethylsulfonyl)pyrimidin-2-yl)Methanamine Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 1649454-82-9 |
| Molecular Weight | 237.70 g/mol |
| Chemical Formula | C7H11N3O2S · HCl |
| InChI Code | 1S/C7H11N3O2S.ClH/c1-2-13(11,12)6-4-9-7(3-8)10-5-6;/h4-5H,2-3,8H2,1H3;1H |
Table 2: Potential Applications of Pyrimidine Derivatives
| Application | Description |
|---|---|
| Antiviral Therapy | Used in treatments for viral infections. |
| Anticancer Research | Potential agents due to their ability to interfere with DNA synthesis. |
| Pharmaceutical Intermediates | Used in the synthesis of more complex pharmaceutical compounds. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume